2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile
Description
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile |
InChI |
InChI=1S/C10H10N2O2/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8H,3-4,12H2 |
InChI Key |
UCMYGCATTYNXFS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(C#N)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Stepwise Preparation Details
Synthesis of N-(2,3-dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide (Parent Sulfonamide)
- Reagents :
- 2,3-dihydro-1,4-benzodioxin-6-amine (0.002 mol)
- 4-methylbenzenesulfonyl chloride (0.002 mol)
- 10% aqueous sodium carbonate (Na2CO3) to maintain pH 9-10
- Procedure :
The amine is suspended in distilled water and stirred for 30 minutes. Sodium carbonate solution is added to adjust pH to 9-10, and the mixture is stirred for another 30 minutes. Then, 4-methylbenzenesulfonyl chloride is added gradually with stirring at room temperature. The reaction proceeds for several hours (3-5 hours), monitored by thin-layer chromatography (TLC) until completion. The product precipitates upon acidification to pH 2-3 with concentrated hydrochloric acid (HCl), is filtered, washed with water, and air-dried. - Yield and Characterization :
Preparation of 2-Bromo-N-(un/substituted-phenyl)acetamides
- Reagents :
- Various anilines (0.55 mmol)
- Bromoacetyl bromide (0.50 mmol)
- 10% aqueous sodium carbonate to maintain pH 9-10
- Procedure :
Anilines are vigorously shaken with bromoacetyl bromide in the presence of sodium carbonate solution to maintain alkaline pH. The reaction is monitored by TLC until a single spot is observed, indicating completion. The mixture is then poured onto crushed ice, and the precipitated 2-bromoacetamides are filtered, washed, and dried. - Yield and Characterization :
Coupling Reaction to Form Target Acetamides
- Reagents :
- Parent sulfonamide (0.57 mmol)
- 2-Bromo-N-(un/substituted-phenyl)acetamides (0.60 mmol)
- Lithium hydride (LiH, 0.004 g) as base
- N,N-dimethylformamide (DMF, 10 mL) as solvent
- Procedure :
The parent sulfonamide is dissolved in DMF and stirred with LiH at 25 °C for 30 minutes. Then, the bromoacetamide electrophile is added, and the reaction mixture is stirred for 3-4 hours at room temperature. Completion is monitored by TLC. After reaction completion, the mixture is poured onto crushed ice, precipitated products are filtered, washed, and air-dried to yield the target molecules. - Yield and Characterization :
Data Summary Table
Scientific Research Applications
2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit cholinesterase enzymes, thereby affecting neurotransmitter levels in the brain . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key molecular features of 2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile with its analogs:
Key Observations :
- Electron-Withdrawing vs. In contrast, the amino group in the target compound is electron-donating, which may enhance ring reactivity or solubility in polar solvents.
- Substituent Effects : The chloro-substituted analog () exhibits reduced molecular weight (209.63 g/mol) compared to the thiazole-containing derivative (258.30 g/mol, ), highlighting the impact of heterocyclic rings on molecular bulk.
- Flavone-based analogs () demonstrate antihepatotoxic effects, emphasizing the role of fused ring systems in hepatoprotection.
Biological Activity
2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is an organic compound notable for its unique structural features, including a benzodioxin moiety linked to an acetonitrile group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor relevant to metabolic disorders and neurodegenerative diseases.
Chemical Structure and Properties
- Molecular Formula : C10H10N2O2
- Molecular Weight : 190.20 g/mol
The compound's structure comprises an amino group and a cyano group, which are essential for its biological activity. The benzodioxin ring contributes to its interaction with various biological targets.
Enzyme Inhibition
Preliminary studies indicate that this compound exhibits significant inhibitory effects on key enzymes:
- Alpha-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition can lead to reduced glucose absorption, making it a target for managing Type 2 diabetes mellitus (T2DM).
- Acetylcholinesterase : This enzyme is involved in the breakdown of acetylcholine in the nervous system. Inhibition may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
The specific mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that:
- The compound modulates metabolic pathways by inhibiting enzyme activity.
- It may influence neuronal signaling pathways through cholinergic modulation.
Case Studies
- Inhibition of Alpha-glucosidase :
- Inhibition of Acetylcholinesterase :
Data Table: Biological Activities of this compound
| Activity | Target Enzyme | Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | Alpha-glucosidase | Significant inhibition | |
| Enzyme Inhibition | Acetylcholinesterase | Enhanced cholinergic signaling |
Synthesis Methods
Various synthetic routes have been developed for producing this compound. These methods typically involve:
- Reaction of benzodioxane derivatives with acetonitrile under alkaline conditions.
- Use of catalysts to enhance yield and purity during synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
